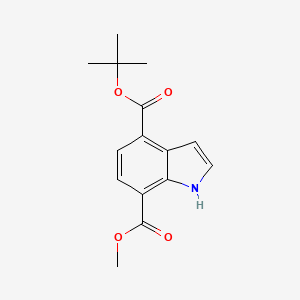
4-tert-butyl 7-methyl 1H-indole-4,7-dicarboxylate
货号 B8329245
分子量: 275.30 g/mol
InChI 键: CBMAXXIMFFBFFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08012956B2
Procedure details


To a solution of 4-tert-butyl 7-methyl 1H-indole-4,7-dicarboxylate (0.58 g, 2.10 mmol) in a mixture of methanol (20 mL), terahydrofuran (10 mL) and water (10 mL) was added a 2M aqueous solution of lithium hydroxide (2.1 mL, 4.20 mmol), and the reaction mixture was stirred at 40° C. until full consumption of starting material. The organic portion of the solvent was evaporated and the pH of the aqueous solution was adjusted to 3-4 by the addition of 1 M aqueous hydrochloric acid. The acidic aqueous phase was partitioned with ethyl acetate (150 mL), and the organic layer was separated and washed with brine, dried over sodium sulfate, filtered and concentrated to give 4-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid (0.36 g, 67%). MS (EI) for C14H15NO4: 260 (M−H).
Quantity
0.58 g
Type
reactant
Reaction Step One




[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:8]([C:10]([O:12]C)=[O:11])=[CH:7][CH:6]=[C:5]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[C:4]=2[CH:3]=[CH:2]1.O1CCCC1.O.[OH-].[Li+]>CO>[C:17]([O:16][C:14]([C:5]1[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[C:9]2[C:4]=1[CH:3]=[CH:2][NH:1]2)=[O:15])([CH3:20])([CH3:18])[CH3:19] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.58 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC=2C(=CC=C(C12)C(=O)OC)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 40° C. until full consumption of starting material
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic portion of the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH of the aqueous solution was adjusted to 3-4 by the addition of 1 M aqueous hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acidic aqueous phase was partitioned with ethyl acetate (150 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)C1=C2C=CNC2=C(C=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.36 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
